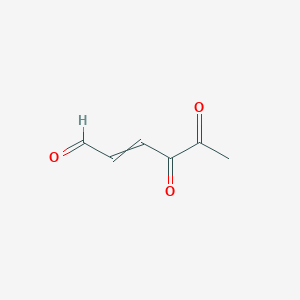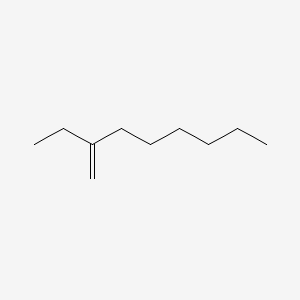
2-Ethyl-1-octene
Übersicht
Beschreibung
2-Ethyl-1-octene is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial applications due to its reactivity and properties.
Vorbereitungsmethoden
2-Ethyl-1-octene can be synthesized through several methods. One common synthetic route involves the oligomerization of ethylene. In this process, ethylene molecules are combined in the presence of a catalyst to form longer-chain alkenes, including this compound . Another method involves the selective hydrogenation of 2-ethyl-1-octyne, where the triple bond is reduced to a double bond under controlled conditions .
Analyse Chemischer Reaktionen
2-Ethyl-1-octene undergoes various chemical reactions typical of alkenes. These include:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Hydrogenation: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: It reacts with halogens like bromine or chlorine to form dihalides.
Hydrohalogenation: It can react with hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Polymerization: Under specific conditions, it can undergo polymerization to form long-chain polymers.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-octene has several applications in scientific research and industry:
Chemistry: It is used as a monomer in the production of polymers and copolymers.
Biology: It serves as a building block for synthesizing various biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of lubricants, plasticizers, and surfactants.
Wirkmechanismus
The reactivity of 2-Ethyl-1-octene is primarily due to the presence of the carbon-carbon double bond. This bond is a site for electrophilic addition reactions, where electrophiles attack the electron-rich double bond. For example, in the halogenation reaction, the double bond induces a dipole in the halogen molecule, leading to the formation of a halonium ion intermediate, which is then attacked by a halide ion .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1-octene can be compared with other alkenes such as 1-octene, 2-octene, and 1-decene. While all these compounds share the characteristic carbon-carbon double bond, this compound is unique due to the ethyl substituent on the second carbon atom. This structural difference can influence its reactivity and the types of products formed in chemical reactions .
Similar Compounds
- 1-Octene
- 2-Octene
- 1-Decene
- 2-Ethyl-1-hexene
Eigenschaften
IUPAC Name |
3-methylidenenonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZVNABSFJYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338720 | |
| Record name | 2-Ethyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-64-2 | |
| Record name | 2-Ethyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-1-octene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



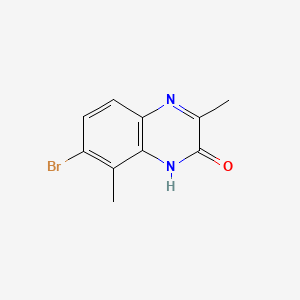



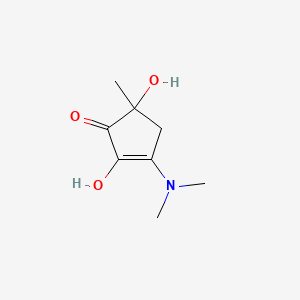
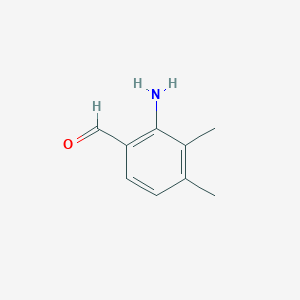

![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)



![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
